![molecular formula C11H9F3O2 B6319628 2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid CAS No. 721-22-2](/img/structure/B6319628.png)
2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
説明
“2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 243665-18-1 . It has a molecular weight of 230.19 and its IUPAC name is (1R,2R)-2- (3- (trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid .
Synthesis Analysis
The synthesis of cyclopropane compounds, such as “2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid”, can be achieved through various methods. One such method involves a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Another method involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides . The Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide is also a viable method .Molecular Structure Analysis
The molecular structure of “2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid” is characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with a trifluoromethyl group .Chemical Reactions Analysis
Cyclopropane compounds, such as “2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in cross-coupling reactions with aryl bromides or triflates in the presence of substoichiometric amounts of zinc bromide . They can also undergo intramolecular nickel-catalyzed cross-electrophile coupling reactions .科学的研究の応用
Medicinal Chemistry
In medicinal chemistry, this compound’s trifluoromethyl group can significantly influence the biological activity of pharmaceuticals. The -CF3 group can enhance binding affinity to proteins by increasing lipophilicity and improving metabolic stability . This makes 2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid a valuable scaffold in drug design, potentially leading to more potent and selective therapeutic agents.
Agriculture
The compound’s structural features may be utilized in developing novel agrochemicals. Its cyclopropane ring can impart unique biological activities, and the trifluoromethyl group could improve the compound’s environmental stability, making it a candidate for pesticide development .
Material Science
In material science, the incorporation of fluorinated compounds like 2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid can lead to materials with enhanced properties. For example, fluorine atoms can confer high thermal stability and resistance to degradation, which is beneficial in creating durable polymeric materials .
Environmental Science
The environmental fate of fluorinated organic compounds is of significant interest. This compound could serve as a model to study the environmental behavior of fluorinated pollutants, including their transport, bioaccumulation, and degradation processes .
Biochemistry
In biochemistry, the compound’s ability to introduce a trifluoromethyl group into bioactive molecules can be crucial. This modification can alter the molecule’s conformation, affecting its interaction with enzymes and receptors, thus influencing its biological activity .
Pharmacology
The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME). Therefore, 2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid could be used to modify pharmacological agents to enhance their efficacy and reduce side effects .
特性
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)7-3-1-2-6(4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXCFDILOTYDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



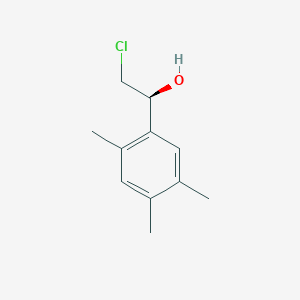
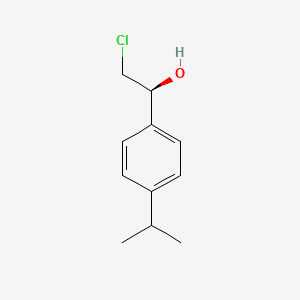
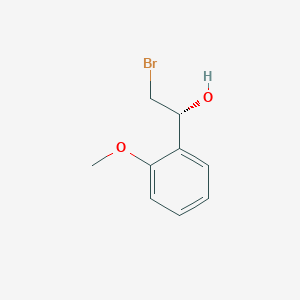

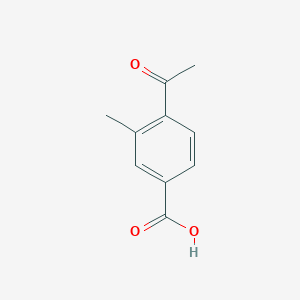

![2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6319572.png)
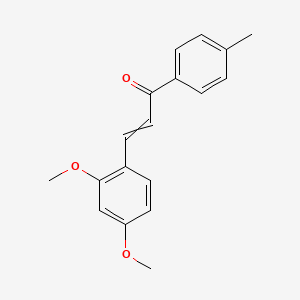
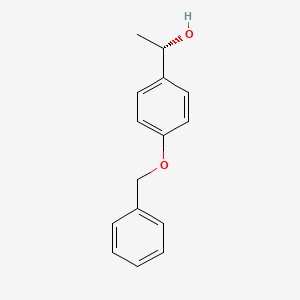
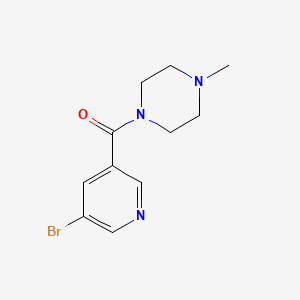
![1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6319615.png)
![2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate](/img/structure/B6319617.png)

amine hydrochloride](/img/structure/B6319656.png)